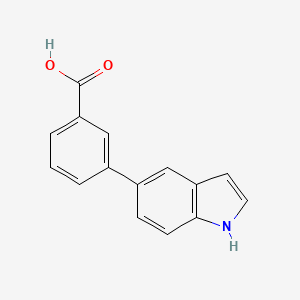

3-(1H-indol-5-yl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHHKQSCGXEKEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399741 |

Source

|

| Record name | 3-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-16-2 |

Source

|

| Record name | 3-(1H-Indol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-indol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-indol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Given the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted values, qualitative descriptions, and comparative experimental data from structurally related analogs to offer a robust profile for researchers. We delve into the structural features, solubility, acidity (pKa), and lipophilicity (logP) of this molecule, providing both theoretical understanding and detailed experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.

Introduction and Molecular Structure

3-(1H-indol-5-yl)benzoic acid (CAS 886363-16-2) is a bifunctional organic molecule that incorporates both an indole and a benzoic acid moiety.[1][2] This unique combination of a key pharmacophore (indole) and a versatile functional group (carboxylic acid) makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials, such as fluorescent dyes.[1][2]

Molecular Formula: C₁₅H₁₁NO₂[2]

Molar Mass: 237.25 g/mol [2]

The structure consists of a benzoic acid ring substituted with an indole group at the meta-position. The indole ring itself is a bicyclic aromatic heterocycle, which can engage in various non-covalent interactions, while the carboxylic acid group provides a site for salt formation, hydrogen bonding, and further chemical modification.

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of 3-(1H-indol-5-yl)benzoic acid and Experimental Data for Structural Analogs

| Property | 3-(1H-indol-5-yl)benzoic acid (Predicted/Reported) | Indole-2-carboxylic acid (Experimental) | Indole-3-carboxylic acid (Experimental) | Indole-5-carboxylic acid (Experimental) |

| Molar Mass ( g/mol ) | 237.25[2] | 161.16[5] | 161.16[6] | 161.16[7] |

| Melting Point (°C) | Not available | 202-206[8] | 232-234 (dec.)[9] | 211-213[10][11] |

| pKa | 4.16 ± 0.10[2] | - | - | - |

| logP | Not available | 2.31[5] | 1.99[6] | 1.5[7] |

| Aqueous Solubility | Almost insoluble[1][2] | - | Insoluble in boiling water[9] | - |

Ionization Constant (pKa)

The acidity of 3-(1H-indol-5-yl)benzoic acid is primarily determined by the carboxylic acid group. A predicted pKa value of 4.16 ± 0.10 suggests it is a weak acid, similar in strength to benzoic acid itself.[2] The pKa is a critical parameter in drug development as it influences the extent of ionization at physiological pH, which in turn affects solubility, absorption, distribution, and excretion.

Causality of Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy. This method is particularly well-suited for ionizable compounds like carboxylic acids. The principle lies in monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (a strong base in this case). The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the carboxylic acid are equal.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the steps for determining the pKa of 3-(1H-indol-5-yl)benzoic acid using potentiometric titration.

-

Preparation of Solutions:

-

Prepare a standard solution of the sample at a concentration of at least 10⁻⁴ M in a suitable solvent system. Given the low aqueous solubility, a co-solvent system (e.g., methanol/water) may be necessary. It is crucial to note that the pKa value will be specific to the solvent system used, and extrapolation to zero co-solvent may be required.

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.

-

-

Instrument Calibration:

-

Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.

-

Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).

-

Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the inflection point of the curve, which corresponds to the equivalence point. The pH at half the equivalence point volume is the pKa of the compound.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase. While no experimental logP value for 3-(1H-indol-5-yl)benzoic acid is available, the experimental logP values for indole-2-carboxylic acid (2.31), indole-3-carboxylic acid (1.99), and indole-5-carboxylic acid (1.5) suggest that our target compound is moderately lipophilic.[5][6][7]

Causality of Experimental Choice: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between two immiscible liquids (n-octanol and water) at equilibrium. This method is favored for its accuracy when performed correctly, though it can be time-consuming. The choice of n-octanol is due to its structural similarity to biological membranes, providing a good model for a drug's ability to cross cellular barriers.

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol details the determination of the n-octanol/water partition coefficient (logP) for 3-(1H-indol-5-yl)benzoic acid.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Sample Preparation:

-

Accurately weigh a small amount of 3-(1H-indol-5-yl)benzoic acid and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Allow the phases to separate completely. Centrifugation can be used to break up any emulsions that may have formed.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve for the compound in each phase should be prepared beforehand.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P.

-

Caption: Workflow for logP determination by the shake-flask method.

Solubility

3-(1H-indol-5-yl)benzoic acid is reported to be almost insoluble in water but soluble in organic solvents.[1][2] This is consistent with its chemical structure, which contains a large, nonpolar aromatic system and a polar carboxylic acid group. The low aqueous solubility can present challenges in formulation and for in vitro assays.

Causality of Experimental Choice: Thermodynamic Solubility Assay

A thermodynamic solubility assay is crucial for determining the true equilibrium solubility of a compound. This is in contrast to kinetic solubility, which can often overestimate the solubility of poorly soluble compounds. For lead optimization and formulation development, understanding the thermodynamic solubility is essential as it represents the maximum amount of a compound that can be dissolved in a given solvent at equilibrium.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the determination of the thermodynamic solubility of 3-(1H-indol-5-yl)benzoic acid in an aqueous buffer.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the solid compound into a glass vial.

-

-

Incubation:

-

Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Incubate the vial in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully remove the supernatant, ensuring no solid particles are disturbed. Filtration through a low-binding filter can also be used.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required.

-

-

Reporting:

-

The solubility is reported in units of µg/mL or µM.

-

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems. Key expected signals include:

-

A broad singlet for the indole N-H proton, typically downfield.

-

A broad singlet for the carboxylic acid O-H proton, also downfield.

-

A series of multiplets in the aromatic region (approx. 7-8.5 ppm) corresponding to the protons on the indole and benzene rings. The specific splitting patterns will depend on the coupling between adjacent protons.

For comparison, the ¹H NMR spectrum of benzoic acid in CDCl₃ shows signals at approximately 8.20 (d, 2H), 7.68 (t, 1H), and 7.55 (t, 2H) ppm for the aromatic protons, and a broad singlet around 11.67 ppm for the carboxylic acid proton.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms. Key expected resonances include:

-

A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm.

-

Multiple signals in the aromatic region (approx. 110-140 ppm) for the carbons of the indole and benzene rings.

For reference, the ¹³C NMR spectrum of benzoic acid in CDCl₃ shows signals at approximately 172.6, 133.9, 130.3, 129.4, and 128.6 ppm.[12][13]

FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group, around 1700 cm⁻¹.

-

N-H stretching for the indole, typically around 3400 cm⁻¹.

-

C-H stretching for the aromatic rings, around 3000-3100 cm⁻¹.

-

C=C stretching for the aromatic rings, in the range of 1450-1600 cm⁻¹.

Conclusion

3-(1H-indol-5-yl)benzoic acid is a molecule with significant potential, and a thorough understanding of its physicochemical properties is paramount for its successful application in research and development. This guide has provided a detailed overview of its key characteristics, combining predicted data with experimental protocols and comparative data from structural analogs. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for researchers to conduct their own characterization of this and similar molecules. As more experimental data for 3-(1H-indol-5-yl)benzoic acid becomes available, this guide will serve as a valuable reference for contextualizing and expanding upon our understanding of this important chemical entity.

References

-

3-(1H-Indol-5-yl)benzoic acid. ChemBK. (2024-04-09). [Link]

-

3-(1H-indol-3-yl)benzoic acid. ChemBK. (2024-04-09). [Link]

-

Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem. [Link]

-

3-(1H-indol-5-yloxy)-2-methylbenzoic acid | C16H13NO3 | CID 125423895. PubChem. [Link]

-

Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Human Metabolome Database. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Supporting Information. [Link]

-

Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. PubChem. [Link]

-

3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234. PubChem. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

-

Indole-5-carboxylic acid. SIELC Technologies. [Link]

-

Understanding the Melting Point of Benzoic Acid: A Deep Dive. Oreate AI Blog. [Link]

-

Benzoic acid, 2-((1H-indol-3-ylacetyl)amino)- | C17H14N2O3 | CID 42608. PubChem. [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]

-

Benzoic acid. the NIST WebBook - National Institute of Standards and Technology. [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

Benzoic acid, 2-((1h-indol-3-ylacetyl)amino)- (C17H14N2O3). PubChemLite. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. doc brown's advanced organic chemistry revision notes. [Link]

-

Melting point of Benzoic Acid - Teacher. SSERC. [Link]

-

The solubility of benzoic acid in seven solvents.. ResearchGate. [Link]

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]

-

FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... ResearchGate. [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 4. sserc.org.uk [sserc.org.uk]

- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

- 9. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 10. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]

- 11. インドール-5-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

- 13. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(1H-indol-5-yl)benzoic acid (Pranoprofen)

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action for 3-(1H-indol-5-yl)benzoic acid, a compound widely known in the pharmaceutical field as Pranoprofen. As a non-steroidal anti-inflammatory drug (NSAID), Pranoprofen's primary therapeutic effects are derived from its inhibition of the cyclooxygenase (COX) enzymes. This document will elucidate the molecular interactions, downstream signaling consequences, and the validated experimental protocols used to characterize its activity. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established pharmacological principles with actionable experimental designs to provide a holistic understanding of Pranoprofen's core function.

Introduction: From Chemical Structure to Clinical Application

3-(1H-indol-5-yl)benzoic acid, or Pranoprofen, is a propionic acid derivative belonging to the NSAID class of drugs.[1] Its chemical structure, featuring an indole ring linked to a benzoic acid moiety, is fundamental to its pharmacological activity. Clinically, Pranoprofen is most frequently utilized as a 0.1% ophthalmic solution to manage ocular inflammation associated with conditions like blepharitis, conjunctivitis, keratitis, and post-operative care.[2][3] Its utility stems from its ability to suppress the production of key inflammatory mediators at the site of application, thereby reducing inflammation, pain (analgesia), and fever (antipyresis).[4] The localized application via eye drops offers the significant advantage of minimizing systemic exposure and associated side effects.[5]

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The definitive mechanism of action for Pranoprofen, consistent with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX enzymes are critical catalysts in the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[4]

There are two primary isoforms of this enzyme:

-

COX-1 (Constitutive): This isoform is present in most tissues under normal physiological conditions. It synthesizes prostaglandins that are crucial for homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[7]

-

COX-2 (Inducible): The expression of COX-2 is typically low in most tissues but is significantly upregulated by pro-inflammatory signals like cytokines and endotoxins at sites of inflammation.[7][8] Its activity is largely responsible for the production of prostaglandins that mediate inflammation and pain.[7]

Pranoprofen functions by blocking the catalytic activity of both COX-1 and COX-2, thereby preventing the synthesis of prostaglandins from arachidonic acid.[5][9][10] This non-selective inhibition accounts for both its therapeutic anti-inflammatory effects (primarily via COX-2 inhibition) and potential side effects (via COX-1 inhibition).[7]

The Prostaglandin Synthesis Pathway

Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane's phospholipids. The COX enzyme then acts on arachidonic acid to produce an unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into a range of prostaglandins (e.g., PGE2, PGF2α) and thromboxanes. By inhibiting the initial COX-catalyzed step, Pranoprofen effectively halts this entire inflammatory cascade.[4][10]

Figure 1: Pranoprofen's inhibition of the prostaglandin synthesis pathway.

COX-1 vs. COX-2 Selectivity

The relative potency of an NSAID against COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While specific quantitative IC50 data for Pranoprofen's selectivity is not consistently reported across all public databases, it is generally classified as a non-selective inhibitor, similar to traditional NSAIDs like ibuprofen and naproxen.[5][8][9] This lack of selectivity implies that while it effectively reduces inflammation by inhibiting COX-2, it also carries a risk of gastrointestinal side effects due to the concurrent inhibition of protective prostaglandins synthesized by COX-1.[7]

| Parameter | COX-1 | COX-2 | Reference |

| Primary Function | Homeostatic (e.g., GI protection, platelet function) | Inducible (Inflammation, pain) | [7] |

| Pranoprofen Inhibition | Yes | Yes | [6][9] |

Table 1: Summary of Pranoprofen's activity on COX isoforms.

Experimental Validation of the Mechanism of Action

To rigorously confirm the mechanism of action and characterize the inhibitory profile of a compound like Pranoprofen, a series of biochemical and cell-based assays are required. These protocols form a self-validating system, connecting direct enzyme inhibition to a functional cellular outcome.

Workflow for Mechanistic Validation

The logical flow of experiments begins with direct enzyme interaction, followed by assessment of the downstream cellular product, confirming the compound's effect within a biological system.

Figure 2: Experimental workflow for validating Pranoprofen's mechanism of action.

Protocol 1: In Vitro Fluorometric COX Inhibition Assay

This biochemical assay directly measures the enzymatic activity of purified COX-1 and COX-2 to determine the potency (IC50) of Pranoprofen.[11][12] Many commercially available kits utilize a fluorometric approach that detects the peroxidase component of COX activity.[13]

Objective: To quantify the concentration of Pranoprofen required to inhibit 50% of COX-1 and COX-2 enzymatic activity.

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer, Heme, and purified recombinant human COX-1 and COX-2 enzymes as per the manufacturer's protocol (e.g., BPS Bioscience #82210).[13]

-

Prepare a stock solution of Pranoprofen in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of Pranoprofen to test a range of concentrations.

-

Prepare the substrate, Arachidonic Acid, and the detection reagent (e.g., Amplex™ Red).[13]

-

-

Enzyme Reaction Setup (96-well plate format):

-

To each well, add the COX Assay Buffer.

-

Add the diluted Pranoprofen or vehicle control (DMSO).

-

Add the prepared COX-1 or COX-2 enzyme solution to initiate pre-incubation. Incubate according to the kit's instructions to allow the inhibitor to bind to the enzyme.

-

Add the detection reagent.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader capable of excitation at ~535 nm and emission detection at ~590 nm.[13]

-

Monitor the increase in fluorescence over time. The rate of this increase is proportional to COX activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each Pranoprofen concentration.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of Pranoprofen concentration and fit the data to a non-linear regression curve to determine the IC50 value.

-

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) ELISA Assay

This assay validates the findings from the in vitro experiment in a more physiologically relevant context by measuring the end-product of the COX pathway, PGE2, in cultured cells.[14]

Objective: To determine if Pranoprofen reduces the production of PGE2 in cells stimulated to produce inflammatory mediators.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line, such as RAW 264.7 macrophage cells, in appropriate media.

-

Seed the cells into a 24-well plate and allow them to adhere overnight.

-

-

Inhibitor Treatment and Stimulation:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of Pranoprofen or a vehicle control. Incubate for 1-2 hours.

-

Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to all wells (except for the unstimulated control) to induce COX-2 expression and PGE2 production. Incubate for 18-24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well. The concentration of secreted PGE2 will be measured from this supernatant.[15]

-

-

PGE2 Quantification (Competitive ELISA):

-

Use a commercial PGE2 ELISA kit (e.g., R&D Systems #KGE004B or Abcam #ab316906).[16]

-

Add standards and collected supernatants to the wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.

-

Incubate, wash the plate to remove unbound reagents, and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[15]

-

-

Data Analysis:

-

Generate a standard curve using the known PGE2 standards.

-

Calculate the concentration of PGE2 in each experimental sample by interpolating from the standard curve.

-

Plot the PGE2 concentration against the Pranoprofen concentration to demonstrate a dose-dependent reduction in prostaglandin synthesis.

-

Conclusion

The mechanism of action of 3-(1H-indol-5-yl)benzoic acid (Pranoprofen) is definitively characterized as the non-selective inhibition of cyclooxygenase (COX) enzymes 1 and 2.[6][9] By blocking the conversion of arachidonic acid to prostaglandins, Pranoprofen effectively mitigates the inflammatory cascade, resulting in its observed anti-inflammatory and analgesic properties.[4][10] This activity is particularly valuable in ophthalmic applications, where localized administration provides targeted relief from inflammation with minimal systemic effects.[2][5] The experimental protocols detailed herein provide a robust framework for researchers to validate this mechanism and quantify the inhibitory potency of Pranoprofen and related molecules, ensuring scientific integrity and supporting further drug development efforts.

References

- Patsnap Synapse. (2024).

- Klinika Oczna. (n.d.). Assessment of pranoprofen ophthalmic solution 0.1% application for non-infectious conjunctivitis in patients with symptoms of dry eye disease.

- Patsnap Synapse. (2024).

- National Center for Biotechnology Inform

- MedchemExpress.com. (n.d.).

- PubMed. (n.d.).

- SpringerLink. (n.d.).

- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.

- Abcam. (n.d.). Prostaglandin E2 ELISA Kit - Intracellular (ab316906).

- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.

- Kusuri-no-Shiori. (2023). Pranoprofen ophthalmic solution 0.1% "Santen".

- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B).

- PubMed Central. (n.d.). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening.

- Kusuri-no-Shiori. (n.d.). Pranoprofen Ophthalmic Solution 0.1% "NITTEN".

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- MIMS Malaysia. (n.d.). Pranoprofen: Uses, Dosage, Side Effects and More.

- PubMed. (n.d.). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase.

- MedCentral. (2013). Which NSAIDs Are Most Selective For COX-1 and COX-2?.

Sources

- 1. mims.com [mims.com]

- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 4. What is the mechanism of Pranoprofen? [synapse.patsnap.com]

- 5. What is Pranoprofen used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medcentral.com [medcentral.com]

- 8. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of pranoprofen ophthalmic solution 0.1% application for non-infectious conjunctivitis in patients with symptoms of dry eye disease [klinikaoczna.pl]

- 10. Pranoprofen | C15H13NO3 | CID 4888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]

A Technical Guide to the Biological Activity of Indole-Based Benzoic Acid Derivatives

Abstract

The strategic hybridization of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of a particularly fruitful molecular combination: the fusion of indole and benzoic acid moieties. These derivatives have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities. We will dissect the synthetic rationale, delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, and elucidate key structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols and visual guides to key biological pathways, thereby empowering further investigation and optimization of this promising chemical class.

Introduction: The Rationale for a Privileged Partnership

In the landscape of drug discovery, both the indole nucleus and the benzoic acid functional group are celebrated as "privileged scaffolds."[1][2][3] Their frequent appearance in natural products and FDA-approved drugs attests to their unique ability to interact with a multitude of biological targets.[4] The indole ring, an aromatic heterocyclic system, is a structural mimic for tryptophan, allowing it to bind reversibly to a diverse array of enzymes and receptors.[2][5] Benzoic acid derivatives, on the other hand, offer crucial hydrogen bonding and electrostatic interaction capabilities, often anchoring a molecule within a receptor's active site.[6][7]

The molecular hybridization of these two entities creates a synergistic pharmacophore with immense therapeutic potential. The resulting indole-based benzoic acid derivatives are not merely a sum of their parts; they are novel chemical agents capable of modulating complex biological pathways with high specificity and potency. The investigations conducted worldwide have demonstrated their efficacy across numerous disease models, establishing a robust foundation for further drug development.[2][8][9] This guide aims to provide a comprehensive technical overview of these compounds, from their chemical synthesis to their biological evaluation and mechanistic action.

Synthetic Strategies: Forging the Hybrid Scaffold

The construction of indole-based benzoic acid derivatives can be achieved through several reliable synthetic routes. A common and effective approach involves the condensation of a pre-functionalized indole carboxylic acid with a substituted amine or aniline, or alternatively, the alkylation of an indole nitrogen with a benzyl halide bearing a benzoic acid moiety. The specific strategy is chosen based on the desired final structure, particularly the nature and position of the linker connecting the two core scaffolds.

For instance, the synthesis of 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, a potent AKR1C3 inhibitor, involves the N-alkylation of a substituted indole with methyl 4-(bromomethyl)benzoate, followed by saponification to yield the final carboxylic acid.[10] This modular approach allows for systematic structural modifications to explore the structure-activity relationship.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing these derivatives, highlighting the key stages of scaffold preparation and final coupling.

Caption: Generalized synthetic pathway for indole-based benzoic acid derivatives.

Core Biological Activities and Mechanisms of Action

The true power of this hybrid scaffold lies in its functional versatility. By subtly altering substitution patterns, researchers can tune the molecule's activity toward distinct biological targets, addressing a wide range of pathologies.

Anticancer Activity

Indole-based benzoic acid derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[11][12]

Mechanisms of Action:

-

Enzyme Inhibition: A key mechanism is the inhibition of enzymes critical to cancer progression. For example, certain derivatives potently inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme upregulated in castration-resistant prostate cancer.[10] Others function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[13][14]

-

Tubulin Polymerization Disruption: Similar to natural indole alkaloids like vincristine, synthetic derivatives can interfere with microtubule dynamics. By inhibiting tubulin polymerization, they arrest the cell cycle in the G2/M phase, leading to apoptosis.[12][13]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death by modulating key apoptotic proteins like Bcl-2 and Mcl-1.[8]

Data Presentation: Cytotoxic Activity

The following table summarizes the in vitro cytotoxic efficacy of representative indole-based benzoic acid derivatives against various human cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3e | AKR1C3 Inhibitor | 22Rv1 (Prostate) | 6.37 | [10] |

| 3q | AKR1C3 Inhibitor | 22Rv1 (Prostate) | 2.72 | [10] |

| Compound 45 | EGFR Inhibitor | MCF-7 (Breast) | 0.311 | [13] |

| Compound 46 | EGFR Inhibitor | MCF-7 (Breast) | 0.203 | [13] |

| Compound 2e | EGFR Inhibitor | HCT116 (Colon) | 6.43 | [14] |

| Compound 2e | EGFR Inhibitor | A549 (Lung) | 9.62 | [14] |

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the inhibitory action of indole-based benzoic acid derivatives.

Caption: Inhibition of EGFR signaling by indole-based benzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the indole-based benzoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases. Indole-based benzoic acid derivatives can potently suppress inflammatory responses.[15]

Mechanisms of Action:

-

Dual COX/5-LOX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenase (COX) enzymes. Some indole derivatives exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins and leukotrienes.[16]

-

Suppression of Pro-inflammatory Mediators: These compounds effectively reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in inflammatory cells, often by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[17][18][19]

-

NF-κB Pathway Modulation: The transcription factor NF-κB is a master regulator of inflammation. Certain derivatives can inhibit the activation of the NF-κB pathway, thereby preventing the expression of numerous pro-inflammatory genes and cytokines like TNF-α and IL-6.[17]

Signaling Pathway: Arachidonic Acid Cascade

Caption: Dual inhibition of COX and 5-LOX pathways by indole-based derivatives.

Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 24-well plate. Pre-treat cells with various concentrations of the indole-based benzoic acid derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[8] Indole-based hybrids have shown promise in this area, particularly against drug-resistant pathogens.[20]

Mechanisms of Action:

-

Bacterial Enzyme Inhibition: These compounds can target essential bacterial enzymes. Molecular docking studies suggest that ciprofloxacin-indole hybrids retain the ability to bind to DNA gyrase, an enzyme crucial for bacterial DNA replication, similar to the parent fluoroquinolone drug.[21]

-

Membrane Disruption: The lipophilic nature of the indole core combined with the polar benzoic acid group can facilitate interaction with and disruption of the bacterial cell membrane integrity.[8]

Data Presentation: Antimicrobial Efficacy (MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus | <12.5 | [1] |

| Ciprofloxacin | Staphylococcus aureus | <1.0 | [1] |

| Hybrid 8b | S. aureus (MRSA) | 0.25 | [21] |

| Ciprofloxacin | S. aureus (MRSA) | >128 | [21] |

| Hybrid 8b | Escherichia coli | 0.0625 | [21] |

| Ciprofloxacin | Escherichia coli | 0.0625 | [21] |

Neuroprotective Activity

Oxidative stress and neuronal degeneration are hallmarks of many neurological disorders.[22] Indole derivatives, including those with a benzoic acid moiety, possess significant neuroprotective properties.[23][24]

Mechanisms of Action:

-

Antioxidant and ROS Scavenging: The indole nucleus is an excellent electron donor, enabling it to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal damage.[22][25] This has been demonstrated in models of chemically induced oxidative stress and ischemia/reperfusion.[22]

-

Nrf2 Pathway Activation: Indole-3-carbinol and its derivatives can activate the Nrf2-antioxidant responsive element (ARE) pathway, the primary cellular defense against oxidative damage.[26]

-

Amyloid Disaggregation: In the context of Alzheimer's disease, some indole-based compounds have shown the ability to interfere with the aggregation of amyloid-beta peptides, a key pathological event.[27]

Logical Relationship: Neuroprotection via Antioxidant Pathways

Caption: Dual neuroprotective mechanisms of indole-based derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-based benzoic acid scaffold has revealed critical insights into the structural requirements for potent biological activity.[28][29][30]

-

Substitution on the Indole Ring: The position and nature of substituents on the indole core are crucial. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) at positions 5 or 6 can significantly modulate activity, often by altering the electronic properties of the ring system and its ability to interact with targets.[29]

-

Position of the Benzoic Acid: The linkage position on the benzoic acid ring (ortho, meta, or para) dictates the vector and orientation of the carboxylic acid group. This is critical for forming key hydrogen bonds or salt bridges within a receptor binding pocket. For HIV-1 fusion inhibitors, moving the substituent from the para to the meta position was explored to optimize binding.[28][30]

-

The Linker: The nature of the linker connecting the two scaffolds (e.g., methylene, amide, vinyl) influences the molecule's overall rigidity, conformation, and spacing between the key pharmacophoric elements, directly impacting binding affinity.

SAR Summary Diagram

Caption: Key sites for modification on the indole-benzoic acid scaffold.

Conclusion and Future Perspectives

Indole-based benzoic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents stems from their ability to modulate a wide range of biologically relevant targets. The modular nature of their synthesis allows for extensive chemical exploration and optimization of both pharmacodynamic and pharmacokinetic properties.

Future research should focus on several key areas:

-

Multi-Target Drug Design: Capitalize on the scaffold's versatility to design single molecules that can hit multiple targets within a disease pathway (e.g., dual EGFR and tubulin inhibitors for cancer).

-

Optimizing Drug-like Properties: Enhance metabolic stability, oral bioavailability, and safety profiles to advance the most promising leads toward clinical evaluation.[15]

-

Combating Drug Resistance: Further explore the potential of these derivatives to overcome resistance mechanisms in cancer and infectious diseases.[11][20]

The continued investigation of this privileged structural hybrid will undoubtedly yield novel therapeutic agents capable of addressing significant unmet medical needs.

References

-

Dou, D., Wang, S., Chen, H., Wang, W., Li, Y., Wu, S., & Zhang, H. (2020). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. PubMed. [Link]

-

Yar, M., et al. (2018). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. PubMed Central. [Link]

-

Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Wang, S., et al. (2020). A review on recent developments of indole-containing antiviral agents. PubMed Central. [Link]

-

Al-Harthy, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Chen, Q., et al. (2022). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. MDPI. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Wang, D., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

-

Butt, N. A., & Taşkin-Tok, T. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today. [Link]

-

Various Authors. (n.d.). Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. ResearchGate. [Link]

-

Hsieh, P.-W., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

-

Stolc, S. (1999). Indole Derivatives as Neuroprotectants. PubMed. [Link]

-

Miceli, C., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

-

Santner, T., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

-

Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Rajshree Journal of Pharmaceutical Nanotechnology. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PubMed Central. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity. [Link]

-

Zhang, D., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]

-

Wang, D., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

-

Semantic Scholar. (2022). Design, synthesis, biological evaluation and docking study of novel indole-2-amide as anti-inflammatory agents with dual inhibition of COX and 5-LOX. Semantic Scholar. [Link]

-

Zhang, D., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2023). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences. [Link]

-

Pepe, G., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]

-

Zhou, Y., et al. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. Future Medicinal Chemistry. [Link]

-

Al-Warhi, T., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

-

Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research. [Link]

-

Horáková, L., & Svec, P. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]

-

Ghattas, A.-B., et al. (2011). Development of new indole-derived neuroprotective agents. PubMed. [Link]

-

Various Authors. (n.d.). The structure-activity relationship (SAR) of the novel indole derivatives. ResearchGate. [Link]

-

Munshee, H., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

-

Scilit. (n.d.). Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus. Scilit. [Link]

-

Kamal, A., & Nayak, V. L. (2020). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. [Link]

-

Zhou, Y., et al. (2020). Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

-

Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. [Link]

-

Xiong, L., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids. ACS Omega. [Link]

-

El-Nahas, A. M., & El-Ashmawy, A. A. (1993). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed. [Link]

-

Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. [Link]

-

ResearchGate. (2016). Synthesis of Novel Indole-Benzimidazole Derivatives. ResearchGate. [Link]

-

Jhang, J.-J., et al. (2017). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]

-

Kim, D.-K., & Kim, Y. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]

-

Kim, C. U., et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis of benzoic acid derivative 6. ResearchGate. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, biological evaluation and docking study of novel indole-2-amide as anti-inflammatory agents with dual inhibition of COX and 5-LOX. | Semantic Scholar [semanticscholar.org]

- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]

- 24. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

"in vitro studies of 3-(1H-indol-5-yl)benzoic acid"

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(1H-indol-5-yl)benzoic Acid

Authored by: A Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 3-(1H-indol-5-yl)benzoic acid, a molecule possessing a unique scaffold that combines the structural features of both indole and benzoic acid. Drawing upon the known biological activities of these parent moieties, this document outlines a logical, multi-tiered approach to elucidate the potential therapeutic properties of this compound. The guide details robust, field-proven protocols for assessing anticancer, enzyme inhibitory, and antimicrobial activities. Each experimental phase is designed to build upon the last, ensuring a thorough and scientifically rigorous evaluation. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and structurally related novel chemical entities.

Introduction: The Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with diverse biological activities. These activities range from influencing bacterial signaling to serving as precursors for crucial neurotransmitters.[1] Furthermore, certain indole derivatives have demonstrated potential as anticancer agents by targeting novel mechanisms such as G-quadruplexes in oncogene promoters.[2]

Concurrently, benzoic acid and its derivatives are well-established as antimicrobial and anti-inflammatory agents.[3] Their mechanism of action often involves the disruption of cellular energy metabolism and membrane integrity.[3][4] The conjugation of an indole ring with a benzoic acid moiety in 3-(1H-indol-5-yl)benzoic acid presents a molecule of significant interest for therapeutic discovery. This guide outlines a systematic in vitro approach to explore its potential pharmacological profile.

Tier 1: Anticancer Activity Assessment

The initial phase of evaluation focuses on determining the potential of 3-(1H-indol-5-yl)benzoic acid as an anticancer agent. This will be achieved through a series of established assays to measure cytotoxicity and elucidate the mechanism of cell death.

Cytotoxicity Screening via MTT Assay

The first step is to assess the compound's effect on the viability of a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which is an indicator of cell viability.[2][7]

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-(1H-indol-5-yl)benzoic acid in a suitable solvent (e.g., DMSO).

-

Treat the cells with a series of dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

| Cell Line | Cancer Type | IC50 (µM) of 3-(1H-indol-5-yl)benzoic acid |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.7 |

| HCT116 | Colorectal Carcinoma | 9.8 |

| HeLa | Cervical Cancer | 12.5 |

Mechanistic Investigation of Cell Death

Should the MTT assay reveal significant cytotoxic activity (i.e., low micromolar IC50 values), the subsequent step is to investigate the underlying mechanism of cell death. This typically involves assays for apoptosis and cell cycle analysis. A proposed workflow for this investigation is outlined below.

Tier 2: Enzyme Inhibition Assays

Based on the known activities of structurally related indole and benzoic acid derivatives, it is prudent to investigate the inhibitory potential of 3-(1H-indol-5-yl)benzoic acid against key enzymes implicated in disease.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[9] Some indole derivatives have shown XO inhibitory activity.[10][11]

-

Reagent Preparation:

-

Prepare a stock solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Prepare a working solution of xanthine oxidase.

-

Prepare stock solutions of the test compound and a positive control (e.g., allopurinol) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.[12]

-

Pre-incubate the mixture at 25°C for 15 minutes.[12]

-

Initiate the reaction by adding the xanthine substrate solution.[12]

-

Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a microplate reader.[9][12]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

Inhibitors of cPLA2α, an enzyme involved in the production of pro-inflammatory lipid mediators, have therapeutic potential.[13] Certain indole-propanoic acid derivatives have been identified as cPLA2α inhibitors.[8][13]

-

Reagent Preparation:

-

Utilize a commercial cPLA2α assay kit or prepare reagents in-house. This typically includes a fluorogenic or chromogenic substrate.

-

Prepare a working solution of recombinant human cPLA2α.

-

Prepare stock solutions of the test compound and a known inhibitor in DMSO.

-

-

Assay Procedure:

-

Pre-incubate the cPLA2α enzyme with the test compound at various concentrations in an appropriate assay buffer.

-

Initiate the reaction by adding the substrate solution.[14]

-

Incubate at room temperature for a specified time (e.g., 60 minutes).[14]

-

Stop the reaction and measure the fluorescence or absorbance according to the substrate used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value as described for the XO assay.

-

Tier 3: Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of benzoic acid derivatives,[3] it is essential to evaluate the potential of 3-(1H-indol-5-yl)benzoic acid against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Microorganism Preparation:

-

Culture a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and yeast (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism.

-

-

Assay Procedure (96-well plate format):

-

Perform serial two-fold dilutions of the test compound in a suitable broth medium in the wells of a microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

-

Data Analysis and Interpretation

For cytotoxicity and enzyme inhibition assays, IC50 values should be calculated using non-linear regression analysis of the dose-response curves. For antimicrobial testing, the MIC values provide a quantitative measure of potency. The selectivity of the compound can be assessed by comparing its activity against cancerous versus non-cancerous cell lines, and against pathogenic versus commensal microorganisms.

Conclusion

This technical guide provides a structured and comprehensive approach for the in vitro characterization of 3-(1H-indol-5-yl)benzoic acid. By systematically evaluating its anticancer, enzyme inhibitory, and antimicrobial properties, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these studies will be crucial for making informed decisions regarding further preclinical and clinical development.

References

-

Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [https://www.apec-vc.org/apec/modules/ antimicrobials/AST.pdf]([Link] antimicrobials/AST.pdf)

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

- Warth, A. D., et al. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410-3414.

-

European Journal of Medicinal Chemistry. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors | Request PDF. Retrieved from [Link]

Sources

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT (Assay protocol [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. apec.org [apec.org]

- 14. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to 3-(1H-indol-5-yl)benzoic Acid: Synthesis, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among the vast landscape of indole-containing molecules, 3-(1H-indol-5-yl)benzoic acid has emerged as a particularly intriguing scaffold for the development of novel therapeutics. Its unique three-dimensional structure, combining the electron-rich indole ring with the versatile benzoic acid moiety, provides a foundation for designing compounds with diverse pharmacological profiles. This technical guide offers a comprehensive exploration of 3-(1H-indol-5-yl)benzoic acid, its structural analogs, and derivatives. We will delve into the synthetic strategies for accessing this core structure, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will illuminate the diverse biological activities exhibited by these compounds, including their potential as enzyme inhibitors in oncology and inflammatory diseases. A critical analysis of structure-activity relationships (SAR) will provide insights into the molecular features governing potency and selectivity. Finally, detailed experimental protocols for both synthesis and biological evaluation are provided to empower researchers in their quest to unlock the full therapeutic potential of this promising class of molecules.

The 3-(1H-indol-5-yl)benzoic Acid Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a ubiquitous motif in natural products and pharmaceuticals, renowned for its ability to interact with a wide array of biological targets.[1][2] The fusion of a benzene ring to a pyrrole ring creates a unique electronic architecture that facilitates a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. When coupled with a benzoic acid group at the 5-position, the resulting 3-(1H-indol-5-yl)benzoic acid scaffold possesses a desirable combination of features for a drug candidate. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or receptor.[3] Moreover, the benzoic acid moiety provides a convenient handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The versatility of this scaffold is underscored by its potential applications across multiple therapeutic areas. Derivatives of indole-benzoic acid have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities, among others.[4][5][6] This guide will focus on the synthesis and biological evaluation of analogs derived from the 3-(1H-indol-5-yl)benzoic acid core, providing a roadmap for the rational design of next-generation therapeutics.

Synthetic Strategies: Accessing the Core Scaffold

The construction of the 3-(1H-indol-5-yl)benzoic acid core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the method of choice.[4][7][8][9] This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds with high yields.

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 3-(1H-indol-5-yl)benzoic acid, the key disconnection is between the indole C5 and the phenyl ring. The most common starting materials are 5-bromoindole and 3-carboxyphenylboronic acid.

Caption: Suzuki-Miyaura coupling for 3-(1H-indol-5-yl)benzoic acid synthesis.

Detailed Experimental Protocol: Synthesis of 3-(1H-indol-5-yl)benzoic Acid

The following protocol provides a representative procedure for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Bromoindole

-

3-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Dichloromethane

-

6N Hydrochloric acid

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromoindole (1.0 equivalent) and 3-carboxyphenylboronic acid (1.1 equivalents).

-

Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask.

-

Base Addition: In a separate vessel, dissolve potassium carbonate (2.0 equivalents) in a minimal amount of deionized water and add it to the reaction mixture.[4]

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and stir vigorously for 7-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer to a pH of approximately 1 with 6N hydrochloric acid, which will precipitate the product.[4]

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Biological Activities and Therapeutic Targets

Derivatives of 3-(1H-indol-5-yl)benzoic acid have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as enzyme inhibitors.

Anticancer Activity

The indole scaffold is a common feature in many approved anticancer drugs.[2] Analogs of 3-(1H-indol-5-yl)benzoic acid have been investigated as inhibitors of several key enzymes implicated in cancer progression.

-

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition: AKR1C3 is overexpressed in castration-resistant prostate cancer and is involved in the synthesis of androgens that drive tumor growth. Certain indole derivatives containing a benzoic acid group have shown potent inhibitory effects against AKR1C3.[4]

-

Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Inhibition: EGFR and COX-2 are important targets in cancer therapy. Novel indole-based compounds have been designed as dual inhibitors of these enzymes.[10]

-